N-methyl-1-phenyl-1-propanamine hydrochloride
Overview
Description
“N-methyl-1-phenyl-1-propanamine hydrochloride” is a chemical compound with the linear formula C10H15N.ClH . It is a primary amino compound, a member of benzenes, and a phenylalkylamine .
Molecular Structure Analysis
The molecular structure of “N-methyl-1-phenyl-1-propanamine hydrochloride” consists of a phenyl group (a benzene ring), a propyl group (a three-carbon chain), and a methylated amine group . The InChI code for this compound is 1S/C10H15N.ClH/c1-3-10(11-2)9-7-5-4-6-8-9;/h4-8,10-11H,3H2,1-2H3;1H .Physical And Chemical Properties Analysis
“N-methyl-1-phenyl-1-propanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 185.7 .Scientific Research Applications
Organic Synthesis Building Block
N-methyl-1-phenyl-1-propanamine hydrochloride: serves as a valuable building block in organic synthesis. It can be used to synthesize a variety of complex molecules due to its reactive amine group, which can undergo various chemical reactions such as alkylation, acylation, and condensation .
Analytical Reference Standard
In analytical chemistry, this compound is utilized as a reference standard to calibrate instruments and validate analytical methods, ensuring the accuracy and reliability of measurements in research and quality control .
Microbial Inhibition Studies
The compound has been evaluated for its bioeffectiveness against selected microbes. Determining the minimal inhibitory and microbicidal concentrations (MIC and MBC) of this compound contributes to the development of new antimicrobial agents .
Chemical Education
Due to its straightforward structure and reactivity, N-methyl-1-phenyl-1-propanamine hydrochloride is often used in educational settings to teach fundamental concepts of organic chemistry and chemical synthesis .
Material Science
Researchers in material science may employ this compound to modify the surface properties of materials or synthesize new polymeric materials with specific characteristics, such as enhanced conductivity or biocompatibility .
Pharmacological Research
While not directly used as a pharmaceutical, this compound could be a precursor or an intermediate in the synthesis of potential pharmacological agents. Its structure allows for modifications that can lead to the discovery of new drugs .
Safety and Hazards
properties
IUPAC Name |
N-methyl-1-phenylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-3-10(11-2)9-7-5-4-6-8-9;/h4-8,10-11H,3H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNCXRPUXAZUEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76605-79-3 | |
Record name | N-Methyl-1-phenylpropan-1-amine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076605793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-METHYL-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU57KD63WP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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